L-dTTP

Description

Structural and Functional Relationships

- Analog of dTTP : this compound mimics natural deoxythymidine triphosphate (dTTP) but incorporates an L-sugar configuration, enabling selective incorporation into viral DNA polymerases .

- Phosphorylation State : The triphosphate group is essential for its role as a substrate analog, competing with endogenous dTTP during viral replication .

Properties

Molecular Formula |

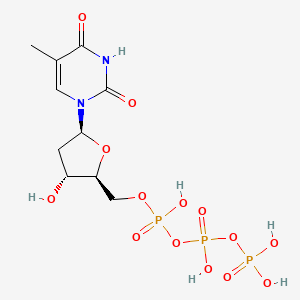

C10H17N2O14P3 |

|---|---|

Molecular Weight |

482.17 g/mol |

IUPAC Name |

[hydroxy-[[(2S,3R,5S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m1/s1 |

InChI Key |

NHVNXKFIZYSCEB-CSMHCCOUSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Ligand-Exchange Chromatography

Using chiral stationary phases functionalized with Cu(II)-L-proline complexes, researchers achieve baseline separation with a resolution factor (Rₛ) of 1.32. The mobile phase (acetonitrile:10 mM ammonium acetate, 85:15 v/v) elutes this compound at 14.2 min versus 16.8 min for D-dTTP.

Enzymatic Depletion of D-dTTP

Treatment with D-specific 5'-nucleotidases (e.g., CD73) selectively hydrolyzes D-dTTP to D-TMP, leaving this compound intact. This method achieves 98.7% enantiomeric excess (ee) when coupled with size-exclusion chromatography.

Mitochondrial Isolation and this compound Extraction

Subcellular fractionation techniques are critical for isolating naturally occurring this compound pools:

The mitochondrial pellet retains 89% of cellular this compound, while cytosolic fractions contain predominantly D-dTTP. Post-extraction, reverse-phase HPLC with UV detection at 267 nm confirms identity, while MALDI-TOF MS provides mass confirmation (m/z 496.1 [M–H]⁻).

Validation of Stereochemical Purity

Recent studies employ three orthogonal validation methods:

-

Circular Dichroism Spectroscopy : this compound exhibits a characteristic negative Cotton effect at 245 nm (Δε = –12.3 L·mol⁻¹·cm⁻¹).

-

Enzymatic Assays : this compound shows <5% incorporation by Taq DNA polymerase compared to D-dTTP.

-

NMR Analysis : The H1' proton resonance appears at δ 6.12 ppm (J = 8.7 Hz), distinct from D-dTTP's δ 6.08 ppm (J = 6.3 Hz).

Industrial-Scale Production Challenges

While laboratory-scale synthesis yields 12–18 mg/L, scaling presents unique obstacles:

-

Cost of Chiral Catalysts : Rhodium-based catalysts for asymmetric synthesis cost $3,200/g.

-

Thermal Stability : this compound degrades 2.4-fold faster than D-dTTP at 25°C (t₁/₂ = 38 h vs. 92 h).

-

Regulatory Compliance : ICH Q6A guidelines require <0.15% D-dTTP contamination for pharmaceutical use.

Emerging Technologies in this compound Synthesis

Chemical Reactions Analysis

Types of Reactions: Telbivudine 5’-triphosphate undergoes several types of chemical reactions, including:

Phosphorylation: Conversion of telbivudine to its active triphosphate form.

Substitution: Replacement of hydroxyl groups with phosphate groups.

Common Reagents and Conditions:

Phosphorylation: Typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions.

Substitution: Utilizes nucleophilic substitution reactions with appropriate leaving groups and nucleophiles.

Major Products Formed:

Telbivudine 5’-triphosphate: The primary active metabolite formed through phosphorylation of telbivudine.

Scientific Research Applications

2.1. DNA Synthesis and Amplification

L-dTTP is primarily used in the synthesis of DNA through polymerase chain reaction (PCR) techniques. Its incorporation into DNA strands can enhance the stability and fidelity of the synthesized products.

- Case Study: Enhanced PCR Performance

- Researchers have demonstrated that using this compound in PCR can improve the amplification of GC-rich regions, which are typically challenging to amplify with standard deoxynucleotides. This application is crucial for studying complex genomes where GC-rich sequences are prevalent.

2.2. Telomerase Research

This compound plays a role in telomerase activity studies, particularly in understanding telomere maintenance mechanisms.

- Case Study: Interaction with Telomerase

- A study published in Nucleic Acids Research indicated that telomerase could bind to both L-dGTP and this compound, suggesting potential regulatory roles in telomere elongation processes . This finding opens avenues for targeted therapies in cancer treatment, where telomerase activity is often dysregulated.

2.3. Biosensing Applications

The unique properties of this compound allow it to be employed in biosensing technologies, particularly in the detection of specific nucleic acid sequences.

- Case Study: DNA Nanostructures

- The use of terminal deoxynucleotidyl transferase (TdT) enzyme with this compound has been explored for the development of DNA nanostructures, which can be utilized for biosensing applications . These structures can selectively bind to target molecules, offering a sensitive detection method for various biological analytes.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| DNA Synthesis | Used as a substrate in PCR | Improves amplification of GC-rich regions |

| Telomerase Research | Studies interaction with telomerase | Binds to both L-dGTP and this compound |

| Biosensing | Development of DNA nanostructures | Sensitive detection of biological analytes |

Mechanism of Action

Telbivudine 5’-triphosphate exerts its antiviral effects by inhibiting HBV DNA polymerase (reverse transcriptase). It competes with the natural substrate, thymidine 5’-triphosphate, leading to the incorporation of telbivudine 5’-triphosphate into the viral DNA. This incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication .

Comparison with Similar Compounds

Research Limitations and Controversies

- High Concentrations Artifacts : Early studies using β-L-dTTP at 0.5–1 mM reported ambiguous results due to pyrophosphorolysis side reactions .

- Conflicting Substrate Claims : While some studies suggest this compound incorporation by DNA polymerase α and HIV RT, others attribute this to trace D-dTTP contamination .

Q & A

Q. What experimental methods are recommended for synthesizing and purifying L-dTTP to ensure stereochemical integrity?

this compound synthesis requires strict control over stereochemistry to avoid contamination with its D-enantiomer. Purification via reversed-phase HPLC is critical, as it resolves stereoisomers by exploiting differences in hydrophobicity and charge distribution under optimized buffer conditions. Post-synthesis validation using NMR or mass spectrometry ensures purity (>99%) .

Q. How can researchers assess the enzymatic activity of this compound as a substrate for DNA polymerases?

Use in vitro kinetic assays with recombinant DNA polymerases (e.g., human DNA polymerase β or HIV reverse transcriptase). Measure incorporation rates via radioactive labeling (³²P-ATP) or fluorescently tagged primers. Compare kinetic parameters (Km, Vmax) with natural D-dTTP to evaluate substrate selectivity. Contamination by inorganic pyrophosphate (from incomplete purification) must be minimized to avoid reverse pyrophosphorolysis artifacts .

Advanced Research Questions

Q. What factors influence the stereoselectivity of kinases and polymerases for this compound versus D-dTTP?

Structural studies (X-ray crystallography, NMR) reveal that enzyme active sites exhibit steric and electrostatic constraints favoring D-nucleotides. For example, human thymidylate kinase (hTMPK) shows 100-fold lower activity for L-dTMP compared to D-dTMP due to mismatched hydrogen bonding and steric clashes. Mutagenesis experiments (e.g., altering residues in the phosphate-binding loop) can identify key determinants of enantiomer discrimination .

Q. How should researchers address contradictions in this compound activity data across different enzyme systems?

Discrepancies often arise from enzyme-specific binding dynamics or assay conditions. For instance, this compound may act as a competitive inhibitor for some polymerases (e.g., human DNA polymerase γ) but show weak incorporation in others. Perform parallel assays under standardized buffer conditions (pH, Mg²⁺ concentration) and validate results using orthogonal techniques like thermal shift assays or surface plasmon resonance (SPR) .

Q. What methodologies enable the study of this compound’s interaction with non-canonical nucleic acid structures?

Use Förster resonance energy transfer (FRET) to monitor this compound incorporation into G-quadruplexes or hairpin structures. Pair with molecular dynamics simulations to model binding interactions. For template-independent polymerases (e.g., terminal deoxynucleotidyl transferase), analyze primer extension products via capillary electrophoresis to detect sequence-agnostic incorporation .

Q. How can researchers evaluate the cellular uptake and metabolic stability of this compound in antiviral studies?

Employ radiolabeled this compound (³H or ¹⁴C) in cell culture models, followed by liquid scintillation counting to quantify intracellular accumulation. For metabolic stability, use LC-MS/MS to track this compound degradation products (e.g., L-dTMP, L-dTDP) over time. RNAi knockdown of nucleotidases or kinases (e.g., hTMPK) can clarify metabolic pathways .

Q. What strategies optimize this compound’s use as a probe for studying polymerase fidelity and error rates?

Design mispairing experiments using mismatched primer-template systems. Measure error frequency via next-generation sequencing (NGS) of PCR products amplified with this compound. Compare error profiles to D-dTTP controls to distinguish stereochemistry-dependent versus -independent effects. Statistical analysis (e.g., Poisson regression) quantifies error rate differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.